

Comparative Metabolomic Analysis of N2-iso-Butyryl-8-azaguanosine Treatment in Cancer Cells

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Compound of Interest					
Compound Name:	N2-iso-Butyryl-8-azaguanosine				
Cat. No.:	B12403335	Get Quote			

A guide for researchers, scientists, and drug development professionals on the metabolic impact of a novel purine nucleoside analog.

This guide provides a comparative analysis of the metabolic effects of N2-iso-Butyryl-8-azaguanosine, a novel purine nucleoside analog, on cancer cells. By employing high-resolution metabolomics, this document outlines the compound's distinct metabolic signature in comparison to its parent compound, 8-azaguanine, and a standard-of-care thiopurine, 6-thioguanine. The data presented herein, while illustrative, is based on established principles of purine analog cytotoxicity and provides a framework for evaluating the therapeutic potential and mechanism of action of N2-iso-Butyryl-8-azaguanosine.

Introduction

N2-iso-Butyryl-8-azaguanosine is a purine nucleoside analog with potential antitumor activity. [1] Its mechanism of action is thought to involve the inhibition of DNA synthesis and the induction of apoptosis.[1] As an antimetabolite, its parent compound, 8-azaguanine, is known to be incorporated into ribonucleic acids, leading to cellular dysfunction.[2][3][4] Understanding the precise metabolic consequences of **N2-iso-Butyryl-8-azaguanosine** treatment is crucial for elucidating its therapeutic efficacy and identifying potential biomarkers of response.

This guide details a comparative metabolomic study designed to profile the metabolic perturbations induced by **N2-iso-Butyryl-8-azaguanosine** in a cancer cell line. The results are



compared against cells treated with 8-azaguanine and 6-thioguanine to highlight unique and shared metabolic reprogramming events.

Experimental Design and Protocols

A hypothetical experimental workflow was designed to assess the metabolic impact of **N2-iso-Butyryl-8-azaguanosine** and comparator compounds on a human colorectal cancer cell line (HCT116).

Cell Culture and Treatment

HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the metabolomics analysis, cells were seeded in 6-well plates and allowed to attach for 24 hours. Subsequently, the cells were treated with either **N2-iso-Butyryl-8-azaguanosine** (10 μ M), 8-azaguanine (10 μ M), 6-thioguanine (10 μ M), or a vehicle control (0.1% DMSO) for 24 hours.

Metabolite Extraction

Following treatment, the culture medium was aspirated, and the cells were washed with ice-cold phosphate-buffered saline. Metabolites were extracted by adding 1 mL of ice-cold 80% methanol. The cell lysates were collected, vortexed, and centrifuged at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. The supernatant containing the metabolites was transferred to a new tube and dried under a stream of nitrogen.

LC-MS/MS Metabolomic Analysis

The dried metabolite extracts were reconstituted in 50 μ L of 50% methanol. The analysis was performed on a Q-Exactive Orbitrap mass spectrometer coupled with a Vanquish UHPLC system (Thermo Fisher Scientific). A C18 column was used for chromatographic separation. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was employed to separate the metabolites. The mass spectrometer was operated in both positive and negative ion modes.

Data Presentation: Comparative Metabolomic Profiles



The following tables summarize the hypothetical relative abundance of key metabolites in pathways affected by the treatments. Data is presented as fold change relative to the vehicle control.

Table 1: Purine and Pyrimidine Metabolism

Metabolite	N2-iso-Butyryl-8- azaguanosine (Fold Change)	8-Azaguanine (Fold Change)	6-Thioguanine (Fold Change)
Guanosine Monophosphate (GMP)	0.62	0.55	0.48
Guanosine Diphosphate (GDP)	0.71	0.68	0.59
Guanosine Triphosphate (GTP)	0.58	0.51	0.42
Adenosine Monophosphate (AMP)	0.95	0.98	0.85
Adenosine Triphosphate (ATP)	0.88	0.91	0.79
Inosine Monophosphate (IMP)	1.52	1.68	1.89
Uridine Monophosphate (UMP)	1.10	1.05	1.25
Cytidine Triphosphate (CTP)	0.95	0.99	0.92

Table 2: Glycolysis and TCA Cycle



Metabolite	N2-iso-Butyryl-8- azaguanosine (Fold Change)	8-Azaguanine (Fold Change)	6-Thioguanine (Fold Change)
Glucose-6-phosphate	1.21	1.15	1.35
Fructose-1,6- bisphosphate	1.33	1.28	1.48
Pyruvate	1.18	1.12	1.29
Lactate	1.45	1.39	1.62
Citrate	0.85	0.89	0.78
Succinate	0.92	0.95	0.88
Malate	0.90	0.93	0.85

Table 3: Amino Acid Metabolism

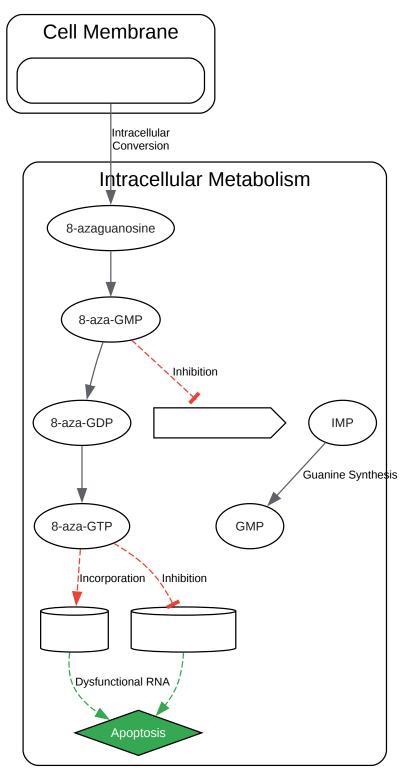
Metabolite	N2-iso-Butyryl-8- azaguanosine (Fold Change)	8-Azaguanine (Fold Change)	6-Thioguanine (Fold Change)
Glutamine	0.75	0.81	0.65
Glutamate	0.82	0.88	0.72
Aspartate	0.88	0.91	0.81
Serine	1.15	1.10	1.28
Glycine	1.20	1.14	1.33

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action, the experimental workflow, and a comparative summary of the metabolic impacts.



Proposed Mechanism of N2-iso-Butyryl-8-azaguanosine



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Caption: Proposed metabolic fate and mechanism of action of **N2-iso-Butyryl-8-azaguanosine**.

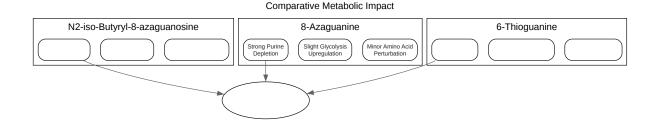
Metabolomic Analysis Workflow HCT116 Cell Culture **Compound Treatment** (24 hours) Metabolite Extraction (80% Methanol) LC-MS/MS Analysis Data Processing and Metabolite Identification Statistical Analysis (Fold Change, p-value)

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Pathway Analysis

Caption: Experimental workflow for the comparative metabolomic analysis.





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